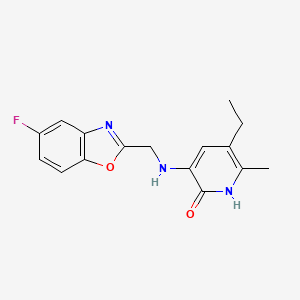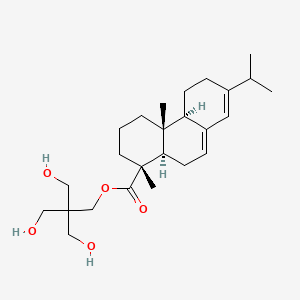
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base, a hydroxyethoxy group, and an iodophenyl thioether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Thymine Derivatization: The thymine base is first modified to introduce the hydroxyethoxy group. This can be achieved through a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Thioether Formation: The iodophenyl thioether moiety is introduced by reacting the modified thymine with 3-iodophenyl thiol in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its antiviral properties, particularly against thymine-utilizing viruses.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine involves its interaction with specific molecular targets. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved through the incorporation of the modified thymine base into the viral DNA, leading to chain termination and inhibition of further replication.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-((3-iodophenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-iodophenyl)thio)thymine: Similar structure but with the iodine atom in a different position on the phenyl ring.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is unique due to the specific positioning of the iodine atom and the presence of the thymine base, which may confer distinct biological activities compared to its analogs.
Properties
CAS No. |
137897-70-2 |
|---|---|
Molecular Formula |
C14H15IN2O4S |
Molecular Weight |
434.25 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(3-iodophenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15IN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
InChI Key |
IMZNGHOLZIVECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




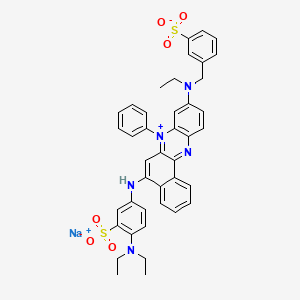
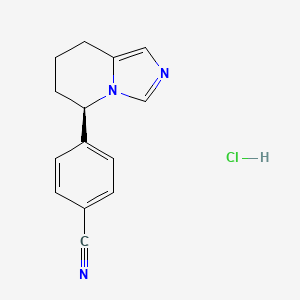
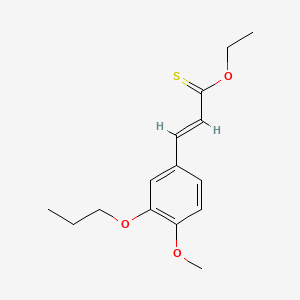


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
